Profound Substrate Specificity of T. brucei CYP51 for Obtusifoliol Over Lanosterol
In a direct biochemical comparison, the CYP51 enzyme from Trypanosoma brucei exhibited a catalytic turnover (kcat) of 5.6 min⁻¹ with obtusifoliol as the substrate, whereas it demonstrated only weak interaction with lanosterol, the canonical CYP51 substrate in mammals and fungi [1]. The study explicitly states that the T. brucei CYP51 reveals a 'profound substrate preference toward obtusifoliol' contrary to the human, Candida albicans, and Mycobacterium tuberculosis isoforms [1].
| Evidence Dimension | Catalytic turnover (kcat) |
|---|---|
| Target Compound Data | 5.6 min⁻¹ |
| Comparator Or Baseline | Lanosterol (weak interaction; predominantly produces 14α-carboxyaldehyde intermediate) |
| Quantified Difference | Strong preference for obtusifoliol; lanosterol conversion is slow and incomplete |
| Conditions | In vitro enzymatic assay using purified recombinant T. brucei CYP51 and cytochrome P450 reductase expressed in E. coli |
Why This Matters
This data is essential for laboratories designing CYP51 inhibition assays for anti-trypanosomal drug discovery, as using lanosterol would yield false negatives due to minimal substrate turnover.
- [1] Lepesheva, G. I., et al. (2004). CYP51 from Trypanosoma brucei is obtusifoliol-specific. Biochemistry, 43(33), 10789-10799. View Source
